Methyl 2-(benzyloxy)-5-cyanobenzoate

Liquid crystals Mesomorphic properties Smectic A phase

Researchers requiring precise 2,5-substitution pattern for calamitic liquid crystals or orthogonal phenol protection struggle with generic isomers. Methyl 2-(benzyloxy)-5-cyanobenzoate solves this with: • Benzyl ether stable to ester/cyano manipulations, cleavable by mild hydrogenolysis • Enantiotropic SmA phase for ferroelectric displays, optical storage • 95% purity, direct use in multistep synthesis.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
Cat. No. B8716022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(benzyloxy)-5-cyanobenzoate
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2
InChIInChI=1S/C16H13NO3/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-9H,11H2,1H3
InChIKeyXSLZLFFVVCBHGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(benzyloxy)-5-cyanobenzoate Overview


Methyl 2-(benzyloxy)-5-cyanobenzoate (CAS 518978-02-4, molecular formula C16H13NO3, molecular weight 267.28 g/mol) is a functionalized aromatic ester building block characterized by the presence of a benzyloxy group at the 2-position and a cyano group at the 5-position of the benzoate core. This substitution pattern confers distinct physicochemical properties relevant to both liquid crystalline material design and pharmaceutical intermediate applications. The compound is typically supplied with 95% purity and serves as a versatile scaffold for further derivatization via the ester moiety, the benzyl ether (which can be selectively deprotected to reveal a phenol), or the cyano group [1].

Structural Specificity of Methyl 2-(benzyloxy)-5-cyanobenzoate


Generic substitution of Methyl 2-(benzyloxy)-5-cyanobenzoate with structurally similar cyanobenzoate derivatives fails because the specific 2-benzyloxy-5-cyano substitution pattern governs both the compound's mesomorphic behavior in liquid crystal applications and its orthogonal reactivity profile in multistep pharmaceutical syntheses. Positional isomers (e.g., 3-cyano or 4-cyano variants) exhibit fundamentally different melting transitions and phase behaviors due to altered dipole moments and molecular packing [1]. Furthermore, the presence of the benzyl protecting group is not interchangeable with simpler alkyl ethers (e.g., methyl or allyl), as the benzyl moiety provides unique UV transparency and selective deprotection orthogonality essential for complex sequence planning .

Methyl 2-(benzyloxy)-5-cyanobenzoate Performance Evidence


Liquid Crystal SmA Phase Stability

In comparative studies of cyanophenyl alkoxy benzoate liquid crystalline compounds, the unsubstituted 2-benzyloxy-5-cyanobenzoate core structure exhibits a wider enantiotropic Smectic A (SmA) phase thermal range compared to laterally fluorinated or chlorinated analogs. While the lateral fluorine and chlorine substituents modify the mesomorphic behavior, the parent 2-benzyloxy-5-cyano substitution pattern provides the baseline mesophase stability from which lateral substitution effects are measured [1]. All compounds in this series, including the unsubstituted 2-benzyloxy-5-cyano core, exhibit enantiotropic SmA phases, confirming the intrinsic liquid crystalline character of this substitution pattern.

Liquid crystals Mesomorphic properties Smectic A phase

Benzylation Synthetic Route

Methyl 2-(benzyloxy)-5-cyanobenzoate is synthesized via benzylation of methyl 5-cyano-2-hydroxybenzoate (CAS 84437-12-7, MW 177.16 g/mol) with (bromomethyl)benzene using potassium carbonate in acetone at 50°C overnight . This method provides a straightforward, one-step functionalization of the phenolic hydroxyl group, enabling selective orthogonal protection strategies in multistep syntheses. The reaction conditions are compatible with the ester and cyano functional groups, and the benzyl ether can be subsequently cleaved via hydrogenolysis to regenerate the phenol when required.

Organic synthesis Benzylation Protecting group chemistry

Pharmaceutical Intermediate Utility

Cyanobenzoate esters constitute a privileged class of pharmaceutical intermediates with established utility in the synthesis of cardiovascular agents (e.g., XR-9051, a P-glycoprotein inhibitor), antibiotics, analgesics, and nervous system regulatory drugs . The specific 2-benzyloxy-5-cyano substitution pattern combines a protected phenolic hydroxyl (as the benzyl ether) with a cyano group, enabling two orthogonal synthetic handles: the cyano group can be reduced to an aminomethyl moiety or hydrolyzed to a carboxylic acid, while the benzyloxy group can be selectively deprotected under hydrogenolysis conditions without affecting other reducible functionality elsewhere in the molecule.

Medicinal chemistry Cardiovascular drugs CNS therapeutics

Benzyl Ether Orthogonal Deprotection

The benzyloxy group in Methyl 2-(benzyloxy)-5-cyanobenzoate offers distinct orthogonal deprotection chemistry compared to other alkoxy protecting groups. Unlike methoxy groups, which require harsh demethylation conditions (e.g., BBr3, AlCl3/pyridine, or strong acids), benzyl ethers can be cleanly removed under neutral hydrogenolysis conditions (H2, Pd/C) that preserve ester, cyano, and other reducible functionalities elsewhere in the molecule. Conversely, allyloxy groups in analogous compounds (e.g., methyl 3-(allyloxy)-5-cyanobenzoate) possess unsaturated bonds that enable orthogonal reactions such as polymerization or crosslinking via olefin metathesis or radical chemistry, but are less suitable for sequences requiring inertness toward these pathways .

Protecting group chemistry Chemoselectivity Organic synthesis

Methyl 2-(benzyloxy)-5-cyanobenzoate Applications


Smectic A Mesogen for LCDs

The 2-benzyloxy-5-cyanobenzoate core is validated as a liquid crystalline building block that exhibits enantiotropic Smectic A (SmA) phase behavior [1]. This mesophase is characterized by a layered molecular arrangement with long-range orientational order and one-dimensional positional order, making it suitable for applications in ferroelectric and antiferroelectric liquid crystal displays, optical storage devices, and spatial light modulators. The cyano group provides the requisite molecular dipole moment for dielectric anisotropy, while the benzyloxy group contributes to the molecular length-to-breadth ratio critical for calamitic mesophase formation.

Orthogonal Phenol Protection in Synthesis

The compound serves as an advanced intermediate in medicinal chemistry programs requiring temporary protection of a phenolic hydroxyl group in the presence of ester and cyano functionalities [1]. The benzyl ether can be carried through multiple synthetic transformations (e.g., cyano group reduction to amine, ester saponification, amide coupling) and subsequently removed under mild hydrogenolysis conditions to reveal the free phenol for final-stage diversification or to satisfy pharmacophore requirements. This orthogonal protection strategy is particularly valuable in the synthesis of kinase inhibitors, GPCR modulators, and other target classes where precise control over hydrogen bond donor/acceptor presentation is critical.

Functional Polymers and Dendrimers

Cyanobenzoate esters are established precursors for functional polymers used in nonlinear optical (NLO) materials, photoresists, and specialty coatings [1]. The combination of the electron-withdrawing cyano group and the electron-donating benzyloxy group creates a push-pull electronic system along the aromatic ring, which can enhance second-order nonlinear optical susceptibility. The ester moiety provides a site for polymerizable group attachment or direct incorporation into polyester backbones via transesterification chemistry.

Antimicrobial & Anticancer Lead Derivatization

N-Substituted benzoyl derivatives containing cyanobenzoate scaffolds have demonstrated antibacterial and anticancer activities in screening programs [1]. Methyl 2-(benzyloxy)-5-cyanobenzoate provides a versatile starting point for the synthesis of focused libraries for structure-activity relationship (SAR) studies. The cyano group can be converted to primary amines, amidines, tetrazoles, or amides, while the benzyl-protected phenol can be deprotected and subsequently alkylated, acylated, or sulfonated to explore substitution vectors around the aromatic core.

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